N-(3-amino-3-oxopropyl)-N-benzyl-3-isopropoxybenzamide

Description

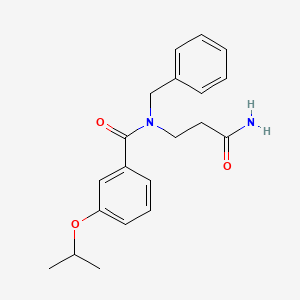

N-(3-amino-3-oxopropyl)-N-benzyl-3-isopropoxybenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a benzyl group, and an isopropoxybenzamide moiety. Its molecular formula is C19H22N2O3.

Properties

Molecular Formula |

C20H24N2O3 |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

N-(3-amino-3-oxopropyl)-N-benzyl-3-propan-2-yloxybenzamide |

InChI |

InChI=1S/C20H24N2O3/c1-15(2)25-18-10-6-9-17(13-18)20(24)22(12-11-19(21)23)14-16-7-4-3-5-8-16/h3-10,13,15H,11-12,14H2,1-2H3,(H2,21,23) |

InChI Key |

KGDSYFRODODUIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C(=O)N(CCC(=O)N)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-3-oxopropyl)-N-benzyl-3-isopropoxybenzamide typically involves multiple steps. One common method starts with the preparation of 3-isopropoxybenzoic acid, which is then converted into its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-benzyl-3-aminopropanamide in the presence of a base such as triethylamine to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-3-oxopropyl)-N-benzyl-3-isopropoxybenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

N-(3-amino-3-oxopropyl)-N-benzyl-3-isopropoxybenzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-amino-3-oxopropyl)-N-benzyl-3-isopropoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

- N-(3-amino-3-oxopropyl)-N-benzyl-4-isopropylbenzamide

- N-(3-amino-3-oxopropyl)-N-benzyl-2-propoxybenzamide

Uniqueness

N-(3-amino-3-oxopropyl)-N-benzyl-3-isopropoxybenzamide stands out due to its unique isopropoxybenzamide moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development.

Biological Activity

N-(3-amino-3-oxopropyl)-N-benzyl-3-isopropoxybenzamide is a synthetic organic compound that has attracted interest in various scientific fields due to its unique structural properties and potential biological activities. This compound features an amino group, a benzyl moiety, and an isopropoxybenzamide structure, which contributes to its diverse applications in chemistry, biology, and medicine.

Chemical Structure and Properties

- Molecular Formula : C19H22N2O3

- Molecular Weight : 342.39 g/mol

The compound's structure allows for interactions with various biological targets, making it a candidate for further research into its pharmacological properties.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Preliminary studies suggest that it may modulate cellular signaling pathways and metabolic processes, although the exact mechanisms remain under investigation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The compound's ability to interfere with cellular proliferation makes it a promising candidate for cancer therapy .

Neuroprotective Effects

Some studies have explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. It has been suggested that it may exert protective effects on neuronal cells by reducing oxidative stress and inflammation, which are critical factors in neurodegeneration .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antimicrobial Studies : A series of experiments demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism was attributed to disruption of bacterial cell membranes.

- Anticancer Mechanism : In vitro assays revealed that the compound significantly reduced cell viability in various cancer cell lines (e.g., MCF-7, HeLa) with IC50 values ranging from 10 to 30 µM. Flow cytometry analysis indicated an increase in the percentage of cells in the sub-G1 phase, confirming induction of apoptosis .

- Neuroprotection : In a model of oxidative stress induced by hydrogen peroxide, treatment with this compound resulted in a significant decrease in reactive oxygen species (ROS) levels and improved cell survival rates compared to untreated controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.